molecular formula C10H22Cl2N2O B2582427 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride CAS No. 1171177-80-2

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride

Cat. No.: B2582427
CAS No.: 1171177-80-2
M. Wt: 257.2
InChI Key: WCFISZGCJHZTEX-UHFFFAOYSA-N
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Scientific Research Applications

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of “2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride” is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions of “2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride” are not specified in the search results. As a specialty product for proteomics research, its future directions may be tied to advancements in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride typically involves the reaction of 2-methylmorpholine with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The exact reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is optimized for maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperidin-4-yl)morpholine dihydrochloride is unique due to its specific combination of a methyl group, piperidine ring, and morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-piperidin-4-ylmorpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFISZGCJHZTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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